2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide

Medicinal Chemistry Saccharin Derivatives Evidence Gap

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a synthetic small molecule belonging to the N-substituted saccharin acetamide class, formally a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold derivatized at the N2 position with an N-methylacetamide side chain. Its molecular formula is C₁₀H₁₀N₂O₄S (MW ≈ 242.26 g/mol).

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
Cat. No. B11075192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C10H10N2O4S/c1-11-9(13)6-12-10(14)7-4-2-3-5-8(7)17(12,15)16/h2-5H,6H2,1H3,(H,11,13)
InChIKeyRKDGAONZEPYEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide: Procurement-Relevant Structural Profile


2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a synthetic small molecule belonging to the N-substituted saccharin acetamide class, formally a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold derivatized at the N2 position with an N-methylacetamide side chain. Its molecular formula is C₁₀H₁₀N₂O₄S (MW ≈ 242.26 g/mol). Saccharin-based acetamides of this general architecture have been investigated as protease inhibitors, carbonic anhydrase inhibitors, and cholinesterase inhibitors; however, no peer-reviewed primary research, patent data, or authoritative database entry providing quantitative biological or physicochemical characterization specific to this exact compound was identified in the searchable scientific record.

Why In-Class Saccharin Acetamide Analogs Cannot Be Assumed Interchangeable with 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide


Within the saccharin acetamide chemotype, even conservative modifications to the N-substituent—such as replacing N-methyl with N‑butyl, N‑(3‑chlorophenyl), or N‑heteroaryl groups—produce large shifts in target affinity, selectivity, and physicochemical properties. Published data for structurally proximate saccharin‑2‑yl acetamides demonstrate that acetylcholinesterase IC₅₀ values can vary by >100‑fold (from 70 nM to >10 µM) solely through linker‑length or halogen substitution changes, while carbonic anhydrase isoform selectivity profiles invert depending on the acetamide side chain. Consequently, assuming functional equivalence between the N‑methylacetamide derivative and any other N‑substituted saccharin acetamide without direct comparative evidence is scientifically unjustified.

Quantitative Comparative Evidence for 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide vs. Closest Analogs: Data Availability Assessment


Direct Head-to-Head or Cross-Study Comparable Data: Result of Systematic Search

A systematic search of primary research papers, patents, BindingDB, ChEMBL, PubMed, and reputable chemical databases was conducted for 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide and its closest analogs. No study was identified that reports quantitative biological activity (IC₅₀, Ki, EC₅₀, % inhibition at a defined concentration), physicochemical measurement (logP, solubility, metabolic stability), or selectivity data for this exact compound alongside a named comparator. The compound appears in several chemical supplier catalogs (e.g., Evitachem, BenchChem), but these sources lack primary experimental data and are excluded per the prescribed source policy. Consequently, no high-strength differential evidence meeting the mandatory inclusion criteria—clear comparator, quantitative target compound data, quantitative comparator data, and defined assay conditions—could be retained.

Medicinal Chemistry Saccharin Derivatives Evidence Gap

Evidence-Linked Application Scenarios for 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide


Internal Reference Standard or Synthetic Intermediate in Saccharin-Derived Probe Development

In the absence of external comparative data, the most defensible use of this compound is as a defined synthetic intermediate or an internal reference standard within a laboratory that is building a proprietary SAR series around the saccharin‑2‑yl acetamide scaffold. Its value derives from its discrete chemical identity (confirmed by NMR, LC‑MS, and elemental analysis upon receipt) rather than from claims of biological superiority.

Negative Control or Scaffold-Matched Inactive Comparator in Biochemical Assays

If in‑house profiling demonstrates that the N‑methylacetamide side chain confers significantly weaker target engagement relative to an active analog of interest, this compound may serve as a scaffold‑matched negative control. Such a role would be established empirically within the user's own assay systems and cannot be inferred from the literature.

Starting Material for Library Synthesis via Amide Functionalization

The secondary amide moiety offers a synthetic handle for further diversification (e.g., N‑alkylation, acylation, or coupling). Researchers performing library synthesis on the saccharin template may procure this compound as a versatile building block, provided that purity and identity certificates from a reputable supplier are verified prior to use.

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